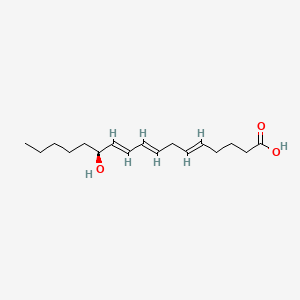
5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound was first discovered and structurally defined in 1973 by P. Wlodawer, Bengt I. Samuelsson, and M. Hamberg . It is a significant product of arachidonic acid metabolism and plays a crucial role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary source of 5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- is the metabolism of arachidonic acid by cyclooxygenase-1 and cyclooxygenase-2 enzymes . These enzymes convert arachidonic acid to prostaglandin H2, which is further metabolized by thromboxane synthase to produce 12-Hydroxyheptadecatrienoic acid . The reaction conditions typically involve the presence of ferrous iron (FeII), ferric iron (FeIII), or hemin .
Industrial Production Methods
Industrial production of this compound involves the use of advanced chromatographic techniques such as ultrahigh-performance liquid chromatography (UHPLC) coupled with mass spectrometry for purification and analysis . Solid-phase extraction (SPE) with 3-aminopropyl silica is also employed for sample preparation .
Análisis De Reacciones Químicas
Types of Reactions
5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound also reacts with electrophiles and nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions include 12-oxoheptadecatrienoic acid and other hydroxylated derivatives .
Aplicaciones Científicas De Investigación
5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the metabolism of arachidonic acid.
Biology: The compound plays a role in cellular signaling and inflammation.
Medicine: It is investigated for its potential therapeutic effects in wound healing and inflammation.
Industry: The compound is used in the production of specialized biochemical reagents.
Mecanismo De Acción
The mechanism of action of 5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- involves its interaction with the leukotriene B4 receptor 2 (BLT2) . This interaction triggers various cellular responses, including chemotaxis of mast cells and acceleration of wound closure . The compound also acts as an autocrine and paracrine signaling agent, regulating the behavior of its cells of origin and nearby cells .
Comparación Con Compuestos Similares
Similar Compounds
12-Hydroxyeicosatetraenoic acid: Another metabolite of arachidonic acid with similar biological activities.
12-Ketoheptadecatrienoic acid: A closely related compound formed through the oxidation of 12-Hydroxyheptadecatrienoic acid.
Uniqueness
5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- is unique due to its specific interaction with the BLT2 receptor and its significant role in wound healing and inflammation . Unlike other similar compounds, it has a distinct stereochemistry and specific biological activities .
Propiedades
Número CAS |
64234-42-0 |
|---|---|
Fórmula molecular |
C17H28O3 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(5E,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5+,8-6+,14-11+/t16-/m0/s1 |
Clave InChI |
KUKJHGXXZWHSBG-WRYGNILJSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/C=C/C/C=C/CCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


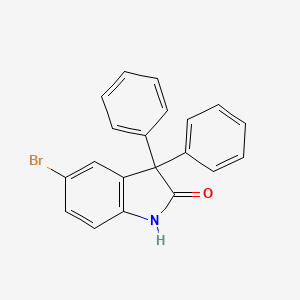
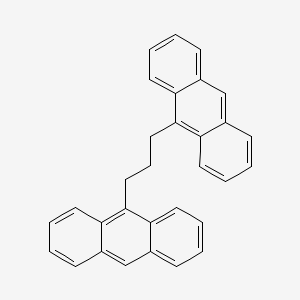

![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)

![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
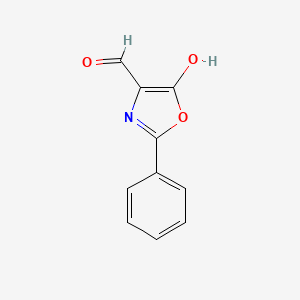
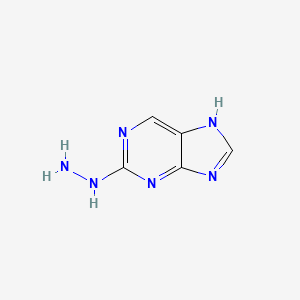
![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
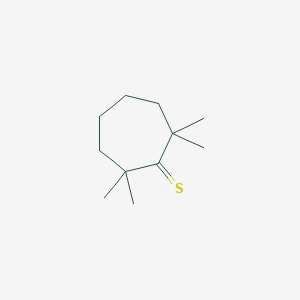
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)


